molecular formula C8H13NO2 B13805754 (1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide

(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B13805754
M. Wt: 155.19 g/mol
InChI Key: JHWBMFVGRAVVDG-DGUCWDHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-N-ethyl-6-oxabicyclo[310]hexane-3-carboxamide is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide typically involves the reaction of a suitable precursor with ethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and advanced purification techniques ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and resulting in a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: A similar compound with an ethyl ester group instead of an amide group.

    Ethyl (1S,5R,6S)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate: Another bicyclic compound with a different substitution pattern.

Uniqueness

(1S,5R)-N-ethyl-6-oxabicyclo[310]hexane-3-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide

InChI

InChI=1S/C8H13NO2/c1-2-9-8(10)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3,(H,9,10)/t5?,6-,7+

InChI Key

JHWBMFVGRAVVDG-DGUCWDHESA-N

Isomeric SMILES

CCNC(=O)C1C[C@@H]2[C@H](C1)O2

Canonical SMILES

CCNC(=O)C1CC2C(C1)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.